2-(4-bromophenyl)-N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxoethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYLAZANIUM is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYLAZANIUM typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the bromination of a phenyl group, followed by the introduction of a cyano group and a methoxymethyl group through various organic reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-BROMOPHENYL)-2-OXOETHYL-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYLAZANIUM is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, 2-(4-BROMOPHENYL)-2-OXOETHYL-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYLAZANIUM can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYLAZANIUM involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-BROMOPHENYL)-2-OXOETHYL-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYLAZANIUM include other bromophenyl derivatives, cyano-substituted compounds, and methoxymethyl-substituted pyridines. Examples include:
- 4-Bromophenylacetic acid
- 3-Cyano-4-methoxymethylpyridine
- 2-(4-Bromophenyl)-2-oxoethyl cyanide
Uniqueness
What sets 2-(4-BROMOPHENYL)-2-OXOETHYL-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYLAZANIUM apart is its combination of functional groups, which confer unique chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H25BrN3O2S+ |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl]-[2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylethyl]-dimethylazanium |
InChI |
InChI=1S/C21H25BrN3O2S/c1-15-11-17(14-27-4)19(12-23)21(24-15)28-10-9-25(2,3)13-20(26)16-5-7-18(22)8-6-16/h5-8,11H,9-10,13-14H2,1-4H3/q+1 |
InChI Key |
OGPABCNRAOITBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC[N+](C)(C)CC(=O)C2=CC=C(C=C2)Br)C#N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.